molecular formula CH3NO B008465 Formamide, [14C] CAS No. 104809-61-2

Formamide, [14C]

Cat. No.: B008465
CAS No.: 104809-61-2
M. Wt: 47.033 g/mol
InChI Key: ZHNUHDYFZUAESO-NJFSPNSNSA-N
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Description

Formamide, [14C] is a radiolabeled form of formamide, where the carbon atom is replaced with the radioactive isotope carbon-14. Formamide itself is a simple amide derived from formic acid, with the chemical formula HCONH2. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many organic solvents. Formamide is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide can be synthesized through several methods. One common method involves the reaction of formic acid with ammonia, producing ammonium formate, which upon heating, decomposes to formamide and water: [ \text{HCOOH} + \text{NH}_3 \rightarrow \text{HCOONH}_4 ] [ \text{HCOONH}_4 \rightarrow \text{HCONH}_2 + \text{H}_2\text{O} ]

Another method involves the aminolysis of ethyl formate with ammonia: [ \text{HCOOCH}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{HCONH}_2 + \text{CH}_3\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, formamide is typically produced by the carbonylation of ammonia: [ \text{CO} + \text{NH}_3 \rightarrow \text{HCONH}_2 ]

An alternative industrial method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol: [ \text{CO} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 ] [ \text{HCOOCH}_3 + \text{NH}_3 \rightarrow \text{HCONH}_2 + \text{CH}_3\text{OH} ]

Chemical Reactions Analysis

Types of Reactions

Formamide undergoes various chemical reactions, including:

  • Decomposition: : When heated above 100°C, formamide decomposes into carbon monoxide and ammonia: [ \text{HCONH}_2 \rightarrow \text{CO} + \text{NH}_3 ] At very high temperatures, the reaction products shift to hydrogen cyanide and water: [ \text{HC(O)NH}_2 \rightarrow \text{HCN} + \text{H}_2\text{O} ]

  • Hydrolysis: : Formamide can be hydrolyzed to formic acid and ammonia in the presence of water: [ \text{HCONH}_2 + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{NH}_3 ]

  • Formylation: : Formamide is used as a formylating agent in organic synthesis, reacting with amines to produce formylated products.

Common Reagents and Conditions

Common reagents used in reactions with formamide include acids, bases, and various catalysts. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from reactions involving formamide include carbon monoxide, ammonia, formic acid, hydrogen cyanide, and various formylated compounds.

Scientific Research Applications

Formamide, [14C] is extensively used in scientific research due to its radiolabeling, which allows for tracing and studying various biochemical processes. Some key applications include:

    Chemistry: Formamide is used as a solvent and reagent in organic synthesis, particularly in the formylation of amines and the synthesis of nucleobases.

    Biology: It is used in the study of nucleic acids and proteins, as it can denature RNA and DNA, making it useful in electrophoresis and other molecular biology techniques.

    Medicine: Formamide is used in the development of pharmaceuticals and as a cryoprotectant in the preservation of biological tissues.

    Industry: It is used in the production of hydrogen cyanide, herbicides, pesticides, and as a softener for paper and fiber.

Mechanism of Action

The mechanism of action of formamide involves its ability to act as a solvent and reactant in various chemical processes. In biological systems, formamide can denature nucleic acids by disrupting hydrogen bonds, leading to the separation of DNA and RNA strands. This property is utilized in molecular biology techniques such as gel electrophoresis.

Comparison with Similar Compounds

Formamide is unique due to its simple structure and versatile chemical properties. Similar compounds include:

    Dimethylformamide (DMF): A derivative of formamide with two methyl groups, used as a solvent in organic synthesis.

    Acetamide: An amide derived from acetic acid, used as a plasticizer and solvent.

    Urea: A diamide of carbonic acid, widely used in fertilizers and as a raw material in the chemical industry.

Formamide stands out due to its ability to act as a formylating agent and its role in the synthesis of nucleobases, making it a valuable compound in both industrial and research settings.

Properties

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.033 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Example 3 ( 3 )
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180 g
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200 g
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96 g
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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sodium methylate
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Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
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8-benzoylguanosine 3',5'-cyclic phosphate
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8-methyl-cGMP
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ammonium persulfate
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8-n-butyryl
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8-isobutyryl
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Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide, [14C]
Reactant of Route 2
Formamide, [14C]

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